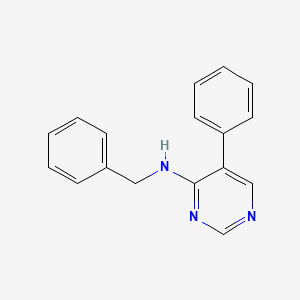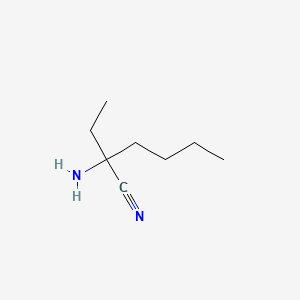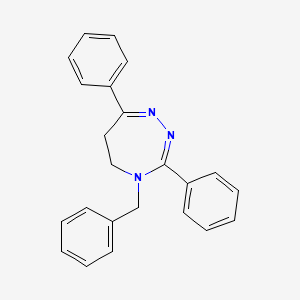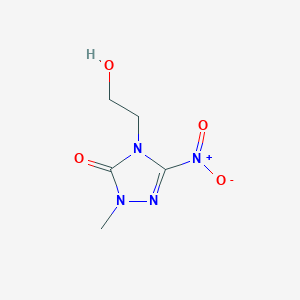
hexyl (4-iodophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl (4-iodophenyl) carbonate is an organic compound with the molecular formula C14H19IO3 It is a derivative of phenyl carbonate, where the phenyl group is substituted with an iodine atom at the para position and a hexyl group is attached to the carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl (4-iodophenyl) carbonate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodophenol with hexyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-Iodophenol+Hexyl chloroformateTriethylamineHexyl (4-iodophenyl) carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl (4-iodophenyl) carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones.
Reduction: The carbonate group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl carbonates.
Oxidation: Formation of iodophenyl quinones.
Reduction: Formation of hexyl phenol and carbon dioxide.
Aplicaciones Científicas De Investigación
Hexyl (4-iodophenyl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of hexyl (4-iodophenyl) carbonate involves its interaction with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Hexyl (4-bromophenyl) carbonate
- Hexyl (4-chlorophenyl) carbonate
- Hexyl (4-fluorophenyl) carbonate
Comparison
Hexyl (4-iodophenyl) carbonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Propiedades
Número CAS |
60075-60-7 |
|---|---|
Fórmula molecular |
C13H17IO3 |
Peso molecular |
348.18 g/mol |
Nombre IUPAC |
hexyl (4-iodophenyl) carbonate |
InChI |
InChI=1S/C13H17IO3/c1-2-3-4-5-10-16-13(15)17-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3 |
Clave InChI |
LHEMZFYPDHEYCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)OC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)


![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)


![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)




